3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate
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Overview
Description
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a 4-chlorophenyl group, a 4-methyl group, and an acetate ester linked to the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate typically involves the condensation of 4-chlorobenzaldehyde with 4-methylcoumarin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and reproducibility in the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The molecular pathways involved include the inhibition of key signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester
- 3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene acetate .
Uniqueness
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate is unique due to its specific structural features, such as the presence of both a 4-chlorophenyl group and an acetate ester. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C18H13ClO4 |
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Molecular Weight |
328.7 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] acetate |
InChI |
InChI=1S/C18H13ClO4/c1-10-15-9-14(22-11(2)20)7-8-16(15)23-18(21)17(10)12-3-5-13(19)6-4-12/h3-9H,1-2H3 |
InChI Key |
NJTOFBHXTIBYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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